molecular formula C34H34N12O8S B12776070 7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;sulfate CAS No. 72749-71-4

7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;sulfate

Cat. No.: B12776070
CAS No.: 72749-71-4
M. Wt: 770.8 g/mol
InChI Key: FHAMOQMQXBSUAS-UHFFFAOYSA-L
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Description

The compound 7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one; sulfate features a chromen-2-one core substituted at positions 3 and 7 with triazole derivatives. The 7-position is occupied by a neutral 4-ethyl-5-methyl-1,2,3-triazol-2-yl group, while the 3-position contains a cationic 4-methyl-1,2,4-triazol-4-ium moiety, stabilized by a sulfate counterion.

Properties

CAS No.

72749-71-4

Molecular Formula

C34H34N12O8S

Molecular Weight

770.8 g/mol

IUPAC Name

7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;sulfate

InChI

InChI=1S/2C17H17N6O2.H2O4S/c2*1-4-14-11(2)19-23(20-14)13-6-5-12-7-15(17(24)25-16(12)8-13)22-10-21(3)9-18-22;1-5(2,3)4/h2*5-10H,4H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

FHAMOQMQXBSUAS-UHFFFAOYSA-L

Canonical SMILES

CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=[N+](C=N4)C.CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=[N+](C=N4)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;sulfate” typically involves multi-step organic reactions. The process may start with the preparation of the chromen-2-one core, followed by the introduction of triazole groups through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole groups or the chromen-2-one core.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one have shown promising results against various cancer cell lines. One study demonstrated that certain triazole derivatives displayed potent cytotoxic effects against human tumor cell lines with IC50 values in the low micromolar range (1.9–3.0 μM) .

Antimicrobial Properties
The compound's triazole components also contribute to its antimicrobial efficacy. Studies have shown that triazole derivatives possess antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Case Study: Anticancer Screening
A notable study evaluated a series of 1,2,4-triazole derivatives for their anticancer activity using the NCI-60 cell line panel. The results indicated that specific derivatives exhibited remarkable selectivity and potency against several cancer types, including lung and breast cancers. This reinforces the potential of triazole-containing compounds in cancer therapy .

Agricultural Applications

Fungicides
The structural characteristics of 7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one; sulfate make it a candidate for use as a fungicide. Triazole compounds are widely recognized for their effectiveness in controlling fungal diseases in crops. Their mechanism typically involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of triazole-based compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength. The sulfate group may also impart additional functionalities that could be exploited in developing advanced materials with tailored properties .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Results
Medicinal ChemistryAnticancer ActivityIC50 values: 1.9–3.0 μM against various cancer cell lines
Antimicrobial PropertiesEffective against E. coli and S. aureus
AgricultureFungicideInhibits ergosterol biosynthesis in fungi
Material SciencePolymer EnhancementImproves thermal stability and mechanical properties

Mechanism of Action

The mechanism by which “7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;sulfate” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromen-2-one Derivatives with Triazole Substituents

Compound from :
  • Structure : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one .
  • Key Differences :
    • The triazole group is linked via a hydroxymethyl spacer at the 4-position of the chromen-2-one, unlike the direct substitution at positions 3 and 7 in the target compound.
    • Neutral triazole vs. cationic triazolium in the target, leading to differences in polarity and solubility.
  • Physicochemical Impact :
    • The hydroxymethyl group increases hydrophilicity but lacks the ionic character of the triazolium-sulfate system, resulting in lower aqueous solubility compared to the target.
Hypothetical Comparison Table :
Compound Core Substituents (Position) Charge Solubility
Target Compound Chromen-2-one 7-(4-ethyl-5-methyltriazol-2-yl), 3-(triazolium) +1 (sulfate) High (polar)
Compound Chromen-2-one 4-(hydroxymethyltriazolyl), 6,8-dimethyl Neutral Moderate
Compounds 4 & 5 Thiazole 4-(halophenyl), pyrazolyl-triazolyl Neutral Low (DMF used)

Triazole-Containing Heterocycles (Non-Chromenone)

Compounds from :
  • Structure : Thiazole derivatives with pyrazolyl-triazolyl substituents and halophenyl groups .
  • Key Differences: Lack the chromen-2-one core, reducing planar rigidity compared to the target.

Triazolium Salts and Ionic Derivatives

  • Neutral triazoles (e.g., ) lack this ionic capability, limiting their utility in charge-dependent processes.
  • Sulfate Counterion :
    • Enhances stability and solubility compared to neutral analogs. Similar sulfate-stabilized systems are prevalent in pharmaceuticals and agrochemicals (e.g., sulfonylurea herbicides in ) .

Methodological Considerations

  • Crystallography : The use of SHELX programs (e.g., SHELXL, SHELXS) for structure refinement is widespread in small-molecule crystallography, ensuring high accuracy in bond-length and angle determinations .

Biological Activity

The compound 7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one; sulfate (CAS No. 29641-53-0) is a triazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₂N₆O₆S
Molecular Weight450.47 g/mol
Boiling Point547.4 °C at 760 mmHg
Flash Point284.9 °C
DensityN/A

Synthesis

The synthesis of this compound involves the coupling of various triazole moieties with chromenone derivatives. The structural optimization typically focuses on enhancing biological potency by modifying the substituents on the triazole and chromenone rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study synthesized various 4-(1,2,3-triazol-1-yl)coumarin conjugates and evaluated their activity against several human cancer cell lines, including MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) cells. The results indicated that certain derivatives exhibited significant antiproliferative effects, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase .

The proposed mechanism for the anticancer activity of triazole-containing compounds often involves:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Specific derivatives can halt cell division, preventing tumor growth.
  • Inhibition of Key Enzymes : Triazole derivatives may inhibit enzymes critical for cancer cell survival.

Antimicrobial Activity

Beyond anticancer properties, compounds similar to 7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one; sulfate have demonstrated antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

  • Anticancer Activity : In vitro studies revealed that specific triazole derivatives can significantly reduce cell viability in cancer cell lines through apoptosis .
  • Antimicrobial Efficacy : Research has indicated that triazole compounds possess broad-spectrum antimicrobial activity against bacteria and fungi .
  • In Vivo Studies : Animal models have shown promising results where triazoles effectively reduced tumor sizes and improved survival rates when administered in appropriate dosages .

Q & A

Q. What synthetic strategies are optimal for preparing triazole-containing heterocycles like the target compound?

The synthesis of triazole derivatives typically involves cyclocondensation reactions under acidic or basic conditions. For example, 1,2,4-triazole derivatives can be synthesized via reactions of hydrazinecarbothioamides in acidic media, yielding intermediates that are further methylated or functionalized . Key considerations include solvent selection (e.g., ethanol, methanol), catalysts (e.g., K₂CO₃), and reaction times (9–13 hours). Yields range from 77% to 89%, with characterization via melting point analysis, IR, and NMR spectroscopy . For the sulfate counterion, post-synthetic ion exchange using sulfuric acid or sulfonic acid resins is recommended.

Q. How should researchers validate the structural integrity of this compound after synthesis?

Comprehensive characterization involves:

  • IR spectroscopy : Identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹).
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • Elemental analysis : Ensure stoichiometric agreement (C, H, N, S) . For crystallographic validation, single-crystal X-ray diffraction (e.g., bond lengths and angles for triazole rings: 1.315–1.396 Å) can resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Standard protocols include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., IC₅₀ calculations) .
  • Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, comparing inhibition rates to reference drugs (e.g., indomethacin) . Use 1% carboxymethyl cellulose as a vehicle for oral administration and ensure dose ranges (10–100 mg/kg) comply with ethical guidelines .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on triazole and chromenone moieties as binding anchors .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ values from analogous compounds .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., antimicrobial, anticancer) to identify outliers. Use statistical tools (ANOVA, Tukey’s HSD) to account for variability in experimental conditions (e.g., solvent purity, cell line viability) .
  • Dose-response re-evaluation : Test conflicting results at extended concentration ranges (0.1–200 µM) to rule out threshold effects.
  • Structural analogs comparison : Benchmark against derivatives with known SAR (e.g., substituent effects on triazole rings) to isolate bioactivity drivers .

Q. What experimental designs optimize crystallographic studies for this compound?

  • Crystal growth : Use slow evaporation from polar aprotic solvents (e.g., DMF:water 1:1) at 4°C.
  • Data collection : Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution structures.
  • Refinement : Apply SHELXL-97 to model hydrogen bonding (e.g., triazole N–H···O interactions) and validate via R-factor (< 0.05) .
  • Comparative analysis : Overlay crystal structures with docking poses to assess conformational changes upon binding .

Q. How can researchers design robust stability studies under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests thermal robustness).
  • Light sensitivity : Expose to UV (365 nm) and assess photodegradation products via LC-MS .

Methodological Tables

Table 1: Key Reaction Conditions for Triazole Derivatives

ParameterOptimal RangeReference
SolventEthanol/Methanol
CatalystK₂CO₃
Reaction Time9–13 hours
Yield77–89%

Table 2: Crystallographic Parameters for Triazole-Based Compounds

ParameterValueReference
Triazole Bond Length1.315–1.396 Å
N–H···O Interaction2.8–3.2 Å
R-factor<0.05

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